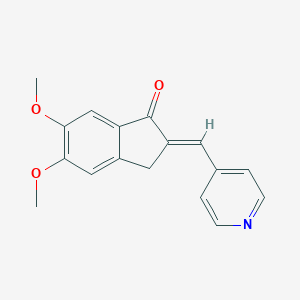

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVQWDLUAIFZKM-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3=CC=NC=C3)C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C/C(=C\C3=CC=NC=C3)/C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468795 | |

| Record name | (2E)-5,6-Dimethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4803-74-1 | |

| Record name | (2E)-5,6-Dimethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and analytical characterization. While the biological activity of this compound is not extensively studied, its significance as a precursor in pharmaceutical manufacturing is thoroughly examined. This document aims to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₇H₁₅NO₃.[1] It is also known by other names such as Donepezil Pyridine Dehydro Impurity.[1] The compound's key properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₃ | [1] |

| Molecular Weight | 281.31 g/mol | [1] |

| CAS Number | 4803-74-1 | [1] |

| IUPAC Name | (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one | [1] |

| Melting Point | 210-211°C | [2] |

| Boiling Point | 499.9 ± 45.0 °C (Predicted) | [2] |

| Density | 1.255 g/cm³ | [2] |

| Appearance | Solid | - |

| Storage | Refrigerator (2-8°C) for long-term storage | [1] |

Synthesis

The primary synthesis of this compound involves the condensation of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde.[3] This reaction is a critical step in the overall synthesis of Donepezil. Several methods have been reported in scientific literature and patents, with variations in catalysts and reaction conditions.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram:

Experimental Protocols

Two common experimental protocols for the synthesis are detailed below. These protocols are based on methods described in various patents for the synthesis of Donepezil intermediates.

Protocol 1: Acid-Catalyzed Condensation

This method utilizes p-toluenesulfonic acid as a catalyst in a non-polar solvent.

-

Materials:

-

5,6-dimethoxy-1-indanone

-

4-pyridinecarboxaldehyde

-

p-toluenesulfonic acid monohydrate

-

Toluene

-

-

Procedure:

-

A reaction vessel is charged with toluene, followed by the addition of 5,6-dimethoxy-1-indanone and 4-pyridinecarboxaldehyde.[4]

-

p-Toluenesulfonic acid monohydrate is then added to the mixture.[4]

-

The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically.[4]

-

After the complete removal of water, the reaction is cooled, and the solid product is collected by filtration.[4]

-

The product is washed with a small amount of cold toluene and dried.

-

Protocol 2: Base-Catalyzed Condensation

This method employs an alkali metal hydroxide as a base in an aqueous medium.

-

Materials:

-

5,6-dimethoxy-1-indanone

-

4-pyridinecarboxaldehyde

-

Alkali metal hydroxide (e.g., NaOH)

-

Demineralized water

-

-

Procedure:

-

5,6-dimethoxy-1-indanone is condensed with 4-pyridinecarboxaldehyde in the presence of an alkali metal hydroxide.[3]

-

The reaction is carried out in demineralized water at a temperature range of 15°C to 45°C.[3]

-

The resulting product, this compound, precipitates out of the solution and is collected by filtration.[3]

-

Analytical Data

The purity and identity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and other spectroscopic methods.

| Analytical Method | Results | Source |

| HPLC Purity | >97.5% - 100.00% | [1][3] |

Role in Donepezil Synthesis

This compound is a pivotal intermediate in the synthesis of Donepezil. The subsequent steps involve the benzylation of the pyridine ring followed by the reduction of both the pyridine ring and the exocyclic double bond to yield the final Donepezil molecule.

Donepezil Synthesis Pathway

The following diagram illustrates the logical relationship of this compound in the synthesis of Donepezil.

Biological Activity and Mechanism of Action

There is a significant lack of publicly available data on the specific biological activity and mechanism of action of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate and a known impurity in the production of Donepezil. Therefore, it is not typically investigated for its own pharmacological effects. Any biological impact would likely be considered in the context of impurity profiling and toxicological assessment of the final drug product, Donepezil.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, particularly in the manufacturing of Donepezil. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization based on available scientific and patent literature. While information on its intrinsic biological activity is scarce, its role as a key synthetic precursor is well-established. This document serves as a foundational resource for professionals engaged in the research and development of related pharmaceutical compounds.

References

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one structure and function

An In-depth Technical Guide to 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Introduction

This compound is a heterocyclic aromatic ketone of significant interest in the field of pharmaceutical sciences. Its primary role is not as a therapeutic agent itself, but as a crucial, high-purity intermediate in the synthesis of Donepezil, a leading medication for the symptomatic treatment of Alzheimer's disease.[1][2][3][4] This compound is also frequently classified as a process impurity in the manufacturing of Donepezil, often referred to as "Donepezil Pyridine Dehydro Impurity".[5][6][7]

This technical guide provides a comprehensive overview of its chemical structure, identifiers, function, and the key experimental protocols for its synthesis and subsequent conversion. The information is intended for researchers, medicinal chemists, and professionals involved in pharmaceutical development and manufacturing.

Chemical Structure and Identification

The molecule consists of a dimethoxy-substituted indanone core functionalized with a pyridinylmethylene group at the 2-position. The exocyclic double bond introduces the possibility of E/Z isomerism, with the (E)-isomer being the specified configuration.[8]

Chemical Identifiers

The compound is registered and identified by several names and numbers across chemical databases.

| Identifier | Value | Reference(s) |

| IUPAC Name | (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one | [5][8] |

| CAS Number | 4803-74-1 | [5][6][8] |

| Molecular Formula | C₁₇H₁₅NO₃ | [5][8] |

| Common Synonyms | Donepezil Impurity 48, Donepezil Pyridine Dehydro Impurity | [5][8] |

Physicochemical Properties

Key physicochemical properties are summarized below, providing essential data for handling and characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 281.30 g/mol | [8] |

| Appearance | Yellow Solid | [9] |

| Purity (HPLC) | Can be synthesized to ≥99% purity | [5] |

| SMILES | COC1=C(C=C2C(=C1)C/C(=C\C3=CC=NC=C3)/C2=O)OC | [8] |

| InChI | InChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3/b13-7+ | [8] |

Function: A Key Intermediate in Donepezil Synthesis

The principal function of this compound is to serve as the penultimate precursor to the core piperidine structure of Donepezil. The synthesis of Donepezil involves a critical hydrogenation step where this intermediate is converted into 4-[(5,6-Dimethoxy-1-indanon)-2-yl] methyl piperidine.[1][2] This transformation simultaneously reduces the pyridine ring to a piperidine ring and saturates the exocyclic double bond.

While derivatives of the parent 5,6-dimethoxy-1-indanone scaffold have been explored for potential antimicrobial properties, no significant independent biological activity has been reported for this compound itself.[10] Its value is intrinsically linked to its role in enabling an efficient and scalable synthesis of Donepezil.

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of the title compound are critical for reproducibility and process optimization. The following protocols are derived from patented industrial processes.

Synthesis via Aldol Condensation

This procedure describes the formation of the title compound from its precursors.

Objective: To synthesize this compound.

Materials:

-

5,6-dimethoxyindan-1-one

-

Pyridine-4-carbaldehyde

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

Protocol: [3]

-

Charge a glass reactor equipped with a mechanical stirrer and a Dean-Stark apparatus with toluene.

-

Add 5,6-dimethoxyindan-1-one to the toluene with vigorous stirring.

-

Add pyridine-4-carbaldehyde in one portion, followed by the addition of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to boiling. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Maintain the reflux for approximately 6 hours, or until no more water is collected.

-

Cease heating and allow the reaction mixture to cool slowly to ambient temperature while stirring.

-

Collect the resulting solid product by filtration.

-

Rinse the filter cake with a small volume of cold toluene and dry to yield the final product.

Catalytic Hydrogenation to Piperidine Intermediate

This protocol details the reduction of the title compound to its corresponding piperidine derivative, a key step towards Donepezil. Two common catalyst systems are presented.

Objective: To synthesize 4-[(5,6-Dimethoxy-1-indanon)-2-yl] methyl piperidine.

Method A: Palladium on Carbon (Pd/C) Catalyst [1]

-

Suspend 5,6-dimethoxy-2-(pyridin-4-yl)methylene-indan-1-one and 10% Palladium on carbon in acetic acid in a suitable pressure vessel.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Heat the mixture to 75°C and maintain for 4 hours with stirring.

-

After cooling, filter off the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a 10% aqueous sodium hydrogen carbonate solution.

-

Extract the aqueous solution three times with dichloromethane.

-

Combine the organic layers, dry over sodium sulphate, and concentrate to dryness to yield the product.

Method B: Platinum Dioxide (PtO₂) Catalyst [2]

-

Suspend 5,6-dimethoxy-2-(pyridin-4-yl)methylene-indan-1-one and Platinum dioxide (PtO₂) in an acetic acid-methanol (1:1) mixture in a pressure vessel.

-

Pressurize the vessel with hydrogen gas to 30 psi.

-

Stir the reaction at room temperature for 6 hours.

-

Follow steps 4-8 from Method A for workup and isolation of the product.

Quantitative Data

The efficiency of the synthesis and subsequent reactions is a critical parameter for industrial applications.

| Parameter | Value | Conditions / Notes | Reference(s) |

| Synthesis Yield | 0.66 kg raw product | Starting from 0.257 kg of 5,6-dimethoxyindan-1-one | [3] |

| Hydrogenation Yield | 99% | Using either PtO₂ or Pd/C catalyst systems | [1][2] |

| Purity of Hydrogenated Product | >97% (by HPLC) | Achieved via hydrogenation with Pd/C | [11] |

| Hydrogenation Conditions (Pd/C) | 75°C, 50 psi, 4 hours | Solvent: Acetic Acid | [1] |

| Hydrogenation Conditions (PtO₂) | Room Temp, 30 psi, 6 hours | Solvent: Acetic Acid/Methanol | [2] |

Conclusion

This compound is a well-characterized compound whose significance is firmly established within the synthetic pathway of Donepezil. While it lacks a known therapeutic function on its own, its efficient synthesis and high-yield conversion are pivotal for the commercial production of this important anti-Alzheimer's agent. The detailed protocols and quantitative data provided herein serve as a valuable resource for process chemists and researchers in the pharmaceutical industry.

References

- 1. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]

- 2. US6649765B1 - Process for the preparation of 1-benzyl-4(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCL) - Google Patents [patents.google.com]

- 3. EP1954676B1 - Process for making donepezil - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | 4803-74-1 [chemicalbook.com]

- 7. 4803-74-1 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone (Donepezil Impurity) AKSci J11726 [aksci.com]

- 8. 2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one | C17H15NO3 | CID 11572727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. niainnovation.in [niainnovation.in]

- 10. researchgate.net [researchgate.net]

- 11. CN101341122B - Method for producing high-purity polymorphic form (I) donepezil hydrochloride - Google Patents [patents.google.com]

In-Depth Technical Guide: CAS 4803-74-1

An Essential Intermediate and Key Impurity in the Synthesis of Donepezil

This technical guide provides a comprehensive overview of the chemical compound with CAS number 4803-74-1, scientifically known as 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one. This compound is a critical intermediate in the synthetic pathway of Donepezil, a widely used medication for the treatment of Alzheimer's disease. Furthermore, it is recognized as a significant process-related impurity, making its characterization and control paramount for pharmaceutical quality assurance. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, analytical quantification, and its role in the broader context of Donepezil manufacturing.

Chemical and Physical Properties

5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one is a heterocyclic compound. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| CAS Number | 4803-74-1 |

| IUPAC Name | 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-2,3-dihydro-1H-inden-1-one |

| Synonyms | Donepezil Pyridine Dehydro Impurity |

| Molecular Formula | C₁₇H₁₅NO₃ |

| Molecular Weight | 281.31 g/mol |

| Melting Point | 210-211 °C |

| Boiling Point | 499.9 °C (Predicted) |

| Density | 1.255 g/cm³ |

Role in Donepezil Synthesis

The primary significance of CAS 4803-74-1 lies in its role as a direct precursor to Donepezil. The synthesis of this intermediate is a crucial step in several patented manufacturing routes for the active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The most common synthetic route to 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one involves the condensation of 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde. This reaction is a pivotal step that introduces the pyridinylmethylene moiety, which is later reduced and benzylated to form the final Donepezil molecule.

Detailed Experimental Protocol for Synthesis

The following experimental protocol is based on procedures outlined in the patent literature, specifically referencing the condensation reaction to form the title compound.

Materials:

-

5,6-dimethoxy-1-indanone

-

4-pyridinecarboxaldehyde

-

Alkali metal hydroxide (e.g., potassium hydroxide)

-

Demineralized water

Procedure:

-

To a suitable reaction vessel, add 5,6-dimethoxy-1-indanone and demineralized water.

-

Stir the mixture to form a suspension.

-

Slowly add a solution of an alkali metal hydroxide (e.g., potassium hydroxide) in demineralized water to the suspension, maintaining the temperature between 15 °C and 45 °C.

-

To this mixture, add 4-pyridinecarboxaldehyde.

-

Allow the reaction to proceed at a controlled temperature for a specified duration, monitoring the reaction progress by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product, 5,6-dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone, will precipitate from the reaction mixture.

-

Isolate the solid product by filtration.

-

Wash the isolated solid with demineralized water to remove any unreacted starting materials and base.

-

Dry the product under vacuum at a suitable temperature (e.g., 50-55 °C) to a constant weight.

The yield of this reaction is reported to be high, often exceeding 95%, with a purity of greater than 99% as determined by HPLC.

Analytical Characterization as a Donepezil Impurity

Due to its role as a process-related impurity, the accurate detection and quantification of CAS 4803-74-1 in the final Donepezil API and its formulations are critical for quality control. Several analytical methods have been developed and validated for this purpose.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Donepezil and its impurities. These methods offer high resolution and sensitivity, allowing for the separation and quantification of the "Donepezil Pyridine Dehydro Impurity" from the API and other related substances.

Detailed Experimental Protocol for HPLC Analysis

The following is a representative HPLC method for the determination of Donepezil and its impurities, including CAS 4803-74-1.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.025 M Potassium dihydrogen phosphate buffer (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | A gradient program is typically used to achieve optimal separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve a reference standard of 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Donepezil sample (API or crushed tablets) in the diluent to a specified concentration.

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and response factor of the impurity.

-

Inject the sample solution.

-

Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the percentage of the impurity in the sample using the peak areas and the known concentration of the standard.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The formation of impurities, including CAS 4803-74-1, can be monitored under various stress conditions. The following table summarizes typical results from such studies, although the formation of this specific impurity is more process-related than degradation-related. The data presented here is illustrative of the types of results obtained in forced degradation studies of Donepezil, which may or may not show a significant increase in this particular impurity.

| Stress Condition | Duration | Donepezil Recovery (%) | Observations |

| Acid Hydrolysis (0.1 M HCl) | 7 days | ~86% | Formation of several degradation products.[][2] |

| Alkaline Hydrolysis (0.1 M NaOH) | 7 days | ~42% | Significant degradation with the formation of multiple products.[][2] |

| Oxidative (3% H₂O₂) | 7 days | ~90% | Minor degradation observed.[][2] |

| Thermal (85 °C) | 7 days | Stable | No significant degradation. |

| Photolytic (Daylight) | 7 days | Stable | No significant degradation. |

It is important to note that while forced degradation studies are crucial for overall stability assessment, the primary control of CAS 4803-74-1 is achieved through the careful optimization and control of the synthetic process.

Conclusion

CAS 4803-74-1, or 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one, is a compound of significant interest in the pharmaceutical industry due to its dual role as a key intermediate and a critical impurity in the manufacturing of Donepezil. A thorough understanding of its synthesis, reaction kinetics, and analytical characterization is essential for ensuring the quality, safety, and efficacy of the final drug product. The information and protocols provided in this technical guide are intended to support the efforts of researchers and professionals in the field of drug development and quality control.

References

An In-depth Technical Guide on (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one: Synthesis, Potential Therapeutic Applications, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one is a heterocyclic compound belonging to the indenone class of molecules. While specific research on this exact molecule is not extensively published, its structural features, combining a dimethoxy-substituted indenone core with a pyridinylidene moiety, place it at the intersection of two pharmacologically significant families of compounds. This technical guide consolidates available information on its synthesis, and based on extensive research into structurally related analogs, explores its potential as a therapeutic agent, particularly in the fields of oncology and neurodegenerative diseases. This document provides detailed hypothetical experimental protocols, summarizes quantitative data from closely related compounds to infer potential efficacy, and visualizes key signaling pathways that may be modulated by this class of molecules.

Chemical Identity

| IUPAC Name | (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one |

| CAS Number | 877606-65-0[1] |

| Molecular Formula | C₁₇H₁₅NO₃[2] |

| Molecular Weight | 281.31 g/mol |

| Structure |  |

| Configuration | The (E)-configuration of the exocyclic double bond has been confirmed by crystallographic studies.[2] |

Synthesis

The synthesis of (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one can be achieved through a base-catalyzed aldol condensation reaction, a common method for preparing 2-benzylidene-1-indanones.[3] The likely precursors for this synthesis are 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via Aldol condensation.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for analogous compounds.[4]

Materials:

-

5,6-dimethoxy-1-indanone (1.0 eq)

-

Pyridine-4-carboxaldehyde (1.0 eq)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5,6-dimethoxy-1-indanone in ethanol.

-

Addition of Reagents: To the stirred solution, add pyridine-4-carboxaldehyde. Subsequently, add an aqueous solution of sodium hydroxide dropwise.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold water and a small amount of cold ethanol to remove excess reactants and base.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one.

-

Characterization: The structure and purity of the final compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Potential Biological Activities and Therapeutic Applications

The indenone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of various biologically active compounds.[5] Derivatives of this class have shown significant promise as both anticancer and neuroprotective agents.[3][6]

Anticancer Potential

Numerous studies have highlighted the potent antitumor activity of indenone derivatives against a range of cancer cell lines.[3][7]

3.1.1. Proposed Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism by which many indenone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[3][8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[8]

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

3.1.2. Modulation of NF-κB Signaling

Some indenone derivatives have been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation. By inhibiting NF-κB, these compounds can induce apoptosis in cancer cells.[9]

3.1.3. Quantitative Data for Related Anticancer Indenone Derivatives

The following table summarizes the in vitro anticancer activity of several 2-benzylidene-1-indanone derivatives against various human cancer cell lines. It is important to note that this data is for structurally related compounds and serves to illustrate the potential of this chemical class.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-benzylidene-1-indanone derivative | MCF-7 (Breast) | 0.01 - 0.88 | [3] |

| 2-benzylidene-1-indanone derivative | HCT (Colon) | 0.01 - 0.88 | [3] |

| 2-benzylidene-1-indanone derivative | THP-1 (Leukemia) | 0.01 - 0.88 | [3] |

| 2-benzylidene-1-indanone derivative | A549 (Lung) | 0.01 - 0.88 | [3] |

| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (Colon, p53 mutant) | 0.41 ± 0.19 | [9] |

| Indanone-based thiazolyl hydrazone (ITH-6) | COLO 205 (Colon, p53 mutant) | Not specified | [9] |

| Indanone-based thiazolyl hydrazone (ITH-6) | KM 12 (Colon, p53 mutant) | Not specified | [9] |

| Aurone and Indanone Derivatives | HeLa, HT-29, A549, HepG2 | < 6 (for 8 compounds) | [10] |

Neuroprotective Potential

The indenone core is also a key feature of drugs used to treat neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5][6]

3.2.1. Proposed Mechanisms of Neuroprotection

Indenone derivatives may exert neuroprotective effects through multiple mechanisms:

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases acetylcholine levels in the brain, which is beneficial for cognitive function in Alzheimer's disease.[5]

-

Monoamine Oxidase (MAO) Inhibition: Specifically, MAO-B inhibition can increase dopamine levels, a key strategy in Parkinson's disease treatment.[5][6]

-

Anti-Amyloid Aggregation: Some indenone derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[5]

-

α-Synuclein Ligands: Indanone derivatives have been identified as ligands for misfolded α-synuclein aggregates, which are characteristic of Parkinson's disease and other synucleinopathies.[11]

Caption: Potential multi-target neuroprotective mechanisms of indenone derivatives.

3.2.2. Quantitative Data for Related Neuroprotective Indenone Derivatives

The following table presents data for indenone derivatives with demonstrated neuroprotective activities.

| Compound Class | Activity | Target | IC₅₀ / EC₅₀ / % Inhibition | Reference |

| Indanone/piperidine hybrids | Neuroprotection (OGD/R model) | Neuronal cells | Significant viability at 3.125-100 µM | [12] |

| Indanone/piperidine hybrid (Compound 4) | Infarct volume reduction (in vivo) | MCAO/R model | 18.45% reduction at 40 mg/kg | [12] |

| 6,7-dimethoxy-3-(4-pyridyl)-...pyrazol-2-yl-4-pyridyl methanone | Antitubercular | MTB & INHR-MTB | MIC of 0.22 µM | [13] |

Conclusion and Future Directions

(2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one represents a molecule of significant interest for further investigation. Based on the well-documented biological activities of the indenone and pyridine scaffolds, this compound is a promising candidate for development as an anticancer or neuroprotective agent.

Future research should focus on:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be performed, and the compound fully characterized.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and in assays relevant to neurodegenerative diseases (e.g., cholinesterase inhibition, MAO inhibition, anti-aggregation assays).

-

Mechanism of Action Studies: If promising activity is observed, detailed mechanistic studies should be undertaken to identify its specific molecular targets and pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

This technical guide provides a foundational understanding of (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one, highlighting its potential and providing a roadmap for its future exploration as a novel therapeutic agent.

References

- 1. (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one | 877606-65-0 [chemicalbook.com]

- 2. (E)-5,6-Dimeth-oxy-2-(pyridin-4-yl-methyl-idene)-2,3-dihydro-1H-inden-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Synthesis of (2E)-2-(2,4,6-Trimethoxybenzylidene)indan-1-one [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. staff.cimap.res.in [staff.cimap.res.in]

- 9. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of aurone and indanone derivatives as novel antitumor agents - ProQuest [proquest.com]

- 11. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Donepezil Pyridine Dehydro Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes a complex synthesis process where various impurities can emerge. This technical guide provides a comprehensive overview of the Donepezil Pyridine Dehydro Impurity, a key process-related impurity. This document outlines its chemical identity, formation pathway, and current understanding of its analytical quantification. While specific quantitative limits and dedicated toxicological data for this impurity are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge to inform researchers and professionals in drug development and quality control.

Chemical Identity

The Donepezil Pyridine Dehydro Impurity is a crucial intermediate formed during the synthesis of Donepezil. Its chemical identity is well-established:

| Parameter | Value |

| Chemical Name | 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one[1] |

| Synonyms | Donepezil Pyridine Dihydro Impurity, Donepezil Impurity |

| CAS Number | 4803-74-1[2] |

| Molecular Formula | C₁₇H₁₅NO₃[1][2] |

| Molecular Weight | 281.31 g/mol [1][2] |

Formation Pathway

The Donepezil Pyridine Dehydro Impurity is not a degradation product of Donepezil but rather a process-related impurity that serves as a key intermediate in several synthetic routes to the final drug substance.[3] Its formation is a direct result of the condensation reaction between 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde. This reaction is a critical step in building the core structure of Donepezil.

The most common synthetic approach involving this impurity is a Knoevenagel-type condensation. In this reaction, the acidic α-hydrogen of the 5,6-dimethoxy-1-indanone is deprotonated by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of pyridine-4-carboxaldehyde. Subsequent dehydration leads to the formation of the stable, conjugated system of the Donepezil Pyridine Dehydro Impurity.

Analytical Quantification

The control of impurities is a critical aspect of pharmaceutical quality control. While specific regulatory limits for the Donepezil Pyridine Dehydro Impurity are not explicitly detailed in publicly accessible pharmacopeial monographs, general guidelines for impurities in new drug substances, such as those from the International Council for Harmonisation (ICH), apply.[4] These guidelines typically set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For identified but toxicologically uncharacterized impurities, limits are generally stringent, often in the range of 0.10% to 0.15%.[5]

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for the impurity profiling of Donepezil.[6] Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the concurrent detection of multiple Donepezil impurities.[6]

General Experimental Protocol for Impurity Profiling

While a specific protocol for the Donepezil Pyridine Dehydro Impurity is not available, a general RP-HPLC method for Donepezil and its impurities is outlined below. This can serve as a starting point for method development and validation for this specific impurity.

| Parameter | Typical Conditions |

| Column | C18 (e.g., Hypersil ODS, 25 cm x 4.6 mm, 5.0 µm)[6] |

| Mobile Phase | A gradient program is typically employed. For example:- Solution A: 10 mM diammonium hydrogen orthophosphate in water (pH 6.0)[6]- Solution B: Acetonitrile and methanol (85:15 v/v)[6] |

| Detection | UV at 230 nm[6] or 268 nm[3] |

| Column Temperature | 35°C[6] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Note: This is a generalized protocol. Method development and validation are essential to ensure specificity, linearity, accuracy, precision, and robustness for the quantification of the Donepezil Pyridine Dehydro Impurity. The retention time for this specific impurity would need to be determined during method development using a reference standard.

Pharmacological and Toxicological Profile

A critical aspect of impurity profiling is the assessment of the pharmacological and toxicological effects of the impurities. As of the date of this document, there is no publicly available data on the specific pharmacological activity or toxicity of the Donepezil Pyridine Dehydro Impurity.

In the absence of experimental data, in silico (computational) toxicology methods can be employed as a preliminary assessment tool to predict the potential toxicity of impurities.[7][8] These methods utilize the chemical structure of a compound to predict its potential for various toxicological endpoints, such as mutagenicity, carcinogenicity, and reproductive toxicity.

In Silico Toxicity Prediction Workflow

A generalized workflow for in silico toxicity prediction involves the following steps:

It is crucial to note that in silico predictions are not a substitute for experimental toxicological studies. However, they can be valuable for prioritizing impurities for further testing and for providing an initial risk assessment.

Conclusion and Future Perspectives

The Donepezil Pyridine Dehydro Impurity is a well-characterized process-related impurity that serves as a key intermediate in the synthesis of Donepezil. Its formation is a direct result of the condensation of 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde. While general analytical methods for Donepezil impurity profiling exist, specific quantitative data and dedicated analytical protocols for this impurity are not widely reported. Furthermore, its pharmacological and toxicological profile remains uninvestigated.

For drug development professionals, the control of this impurity to within acceptable limits, as guided by ICH principles, is essential. Further research is warranted in the following areas:

-

Development and publication of validated, specific analytical methods for the routine quantification of the Donepezil Pyridine Dehydro Impurity.

-

Isolation and characterization of this impurity to serve as a reference standard for analytical and toxicological studies.

-

In vitro and in vivo toxicological evaluation to determine its safety profile and establish a scientifically justified regulatory limit.

-

Pharmacological screening to assess any potential acetylcholinesterase inhibitory activity or other off-target effects.

A thorough understanding of the formation and control of the Donepezil Pyridine Dehydro Impurity, coupled with a comprehensive assessment of its biological activity, will contribute to ensuring the quality, safety, and efficacy of Donepezil drug products.

References

- 1. Donepezil Pyridine Dehydro Impurity | 4803-74-1 | SynZeal [synzeal.com]

- 2. Donepezil Pyridine Dehydro Impurity - CAS - 4803-74-1 | Axios Research [axios-research.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. database.ich.org [database.ich.org]

- 5. US20090298879A1 - Impurities of Donepezil - Google Patents [patents.google.com]

- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

The Core Mechanism of Action of Pyridinylmethylene Indanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pyridinylmethylene indanones, a class of compounds demonstrating significant therapeutic potential across a range of diseases. By targeting key enzymes and signaling pathways, these molecules offer promising avenues for the development of novel treatments for inflammatory conditions, neurodegenerative disorders, and cancer. This document details their biological targets, the signaling cascades they modulate, and the experimental protocols used to elucidate their function, presenting quantitative data in a clear, comparative format.

Biological Targets and Therapeutic Potential

Pyridinylmethylene indanones have been identified as potent modulators of several key biological targets implicated in various disease states. Their diverse pharmacological profile stems from their ability to interact with enzymes and signaling proteins that are central to inflammatory processes, neurotransmission, and cell proliferation.

Inhibition of Pro-inflammatory Cytokine Signaling

A significant mechanism of action for certain pyridinylmethylene indanone derivatives is the inhibition of signaling pathways activated by pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). These compounds have been shown to suppress the adhesion of monocytes to endothelial cells, a critical step in the inflammatory cascade that contributes to diseases like inflammatory bowel disease.

Cholinesterase Inhibition in Neurodegenerative Diseases

Several pyridinylmethylene indanone analogues exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits.

Modulation of Kinase Activity in Cancer

Derivatives of the core pyridinylmethylene indanone scaffold have demonstrated inhibitory effects on protein kinases, such as c-Src kinase.[4][5][6] The c-Src kinase is a non-receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[4][5][6] Its overexpression or aberrant activation is linked to the progression of various cancers, making it a prime target for anticancer drug development.

Quantitative Data Summary

The following tables summarize the quantitative data for the inhibitory activities of representative pyridinylmethylene indanone derivatives and related compounds against their respective biological targets.

Table 1: Inhibition of Cholinesterases

| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyridyl-pyridazine Moiety | Acetylcholinesterase (AChE) | 0.26 (Compound 5) | Donepezil | 0.17 |

| Butyrylcholinesterase (BuChE) | 0.19 (Compound 5) | Donepezil | 0.41 |

Table 2: Inhibition of c-Src Kinase

| Compound Class | Target | IC50 (µM) |

| Pyridin-2(1H)-one Derivatives | c-Src Kinase | 12.5 (Compound 36) |

Signaling Pathways

Pyridinylmethylene indanones exert their effects by modulating specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

TNF-α Signaling Pathway

TNF-α initiates a signaling cascade by binding to its receptors (TNFR1 and TNFR2), leading to the activation of downstream pathways, including the NF-κB and MAPK pathways.[7][8][9][10][11] This results in the expression of various pro-inflammatory genes. Pyridinylmethylene indanones can interfere with this pathway, thereby reducing the inflammatory response.

Caption: TNF-α Signaling Pathway and Point of Inhibition.

Cholinergic Signaling Pathway

In the context of Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in acetylcholine levels.[1][2] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that degrade acetylcholine in the synaptic cleft. By inhibiting these enzymes, pyridinylmethylene indanones increase the availability of acetylcholine, thereby enhancing cholinergic neurotransmission.

Caption: Cholinergic Synapse and Cholinesterase Inhibition.

c-Src Kinase Signaling Pathway

c-Src kinase is a key node in multiple signaling pathways that control cell growth and proliferation.[4][5][6] It is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins. Once activated, c-Src phosphorylates a range of downstream substrates, leading to the activation of pathways such as the Ras/MAPK and PI3K/Akt pathways, which promote cell survival and proliferation.

Caption: c-Src Kinase Signaling Cascade and Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

TNF-α-Induced Monocyte Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of monocytes to endothelial cells stimulated with TNF-α.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

THP-1 human monocytic cells

-

Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for THP-1)

-

Recombinant human TNF-α

-

Calcein-AM (fluorescent dye)

-

Assay buffer (e.g., PBS with Ca2+/Mg2+)

-

Test compound (pyridinylmethylene indanone derivative)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Procedure:

-

Endothelial Cell Culture: Seed HUVECs into a 96-well black, clear-bottom plate and culture until a confluent monolayer is formed.

-

Compound Treatment: Pre-incubate the HUVEC monolayer with various concentrations of the test compound for 1-2 hours.

-

TNF-α Stimulation: Add TNF-α (e.g., 10 ng/mL final concentration) to the wells containing the test compound and incubate for 4-6 hours to induce the expression of adhesion molecules. Include vehicle-treated and unstimulated controls.

-

Monocyte Labeling: While HUVECs are being stimulated, label THP-1 cells with Calcein-AM according to the manufacturer's protocol.

-

Co-culture: After the TNF-α stimulation, wash the HUVEC monolayer gently with assay buffer. Add the Calcein-AM labeled THP-1 cells to each well and incubate for 30-60 minutes to allow for adhesion.

-

Washing: Gently wash the wells multiple times with assay buffer to remove non-adherent THP-1 cells.

-

Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).

-

Data Analysis: Calculate the percentage of monocyte adhesion relative to the TNF-α stimulated control and determine the IC50 value of the test compound.

Caption: Experimental Workflow for Monocyte Adhesion Assay.

Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE or BuChE and is used to determine the inhibitory potency of compounds.[12][13][14][15]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (pyridinylmethylene indanone derivative)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of enzyme, substrate, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a control without the inhibitor.

-

Enzyme Addition: Add the AChE or BuChE solution to each well, except for the blank.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate (ATCI or BTCI) to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Caption: Experimental Workflow for Cholinesterase Inhibition Assay.

c-Src Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of c-Src kinase.

Materials:

-

Recombinant c-Src kinase

-

Src-specific peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compound (pyridinylmethylene indanone derivative)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent.

-

Assay Plate Preparation: Add a small volume of the diluted compound or vehicle control to the wells of a 384-well plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the c-Src kinase, peptide substrate, and kinase assay buffer.

-

Pre-incubation: Add the kinase reaction mixture to each well and incubate for a short period to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a luciferase-based reaction that generates a luminescent signal.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholinergic function and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of c‐Src tyrosine kinase substrates in platelet‐derived growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 11. cusabio.com [cusabio.com]

- 12. benchchem.com [benchchem.com]

- 13. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 14. policycommons.net [policycommons.net]

- 15. scribd.com [scribd.com]

The 1-Indanone Core: A Privileged Scaffold in Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-indanone framework, a bicyclic ketone composed of a benzene ring fused to a five-membered cyclopentanone ring, has emerged as a "privileged scaffold" in medicinal chemistry and organic synthesis.[1][2][3] Its rigid structure and amenability to chemical modification have made it a cornerstone in the development of a diverse array of therapeutic agents and a versatile building block for complex molecular architectures.[4][5] This technical guide provides a comprehensive review of the 1-indanone chemical family, detailing its synthesis, multifaceted biological activities with a focus on quantitative data, key experimental protocols, and the underlying signaling pathways.

Synthetic Strategies for the 1-Indanone Core

The construction of the 1-indanone skeleton is a well-explored area of organic synthesis, with several classical and modern methods available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic and aliphatic rings.

One of the most fundamental and widely employed methods is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[1][6] This reaction typically utilizes a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), to effect the cyclization.

More recent advancements in synthetic methodology have provided milder and more versatile routes to 1-indanones. These include:

-

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides.[7]

-

Nazarov cyclization , which involves the acid-catalyzed conrotatory electrocyclization of divinyl ketones.[1][6]

-

Transition-metal-catalyzed reactions , such as ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives.[7]

The versatility of these synthetic approaches allows for the introduction of a wide range of functional groups, enabling the generation of diverse libraries of 1-indanone derivatives for biological screening.

Biological Activities and Therapeutic Potential

Derivatives of the 1-indanone scaffold exhibit a remarkable breadth of biological activities, with significant potential in various therapeutic areas.[8][9] This has led to the successful development of several marketed drugs and numerous promising clinical and preclinical candidates.[5][10][11]

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1-indanone derivatives. These compounds have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines.[8][12] The primary mechanisms of action identified include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[2][10][12][13][14]

Table 1: Anticancer Activity of Selected 1-Indanone Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [12] |

| COLO 205 (Colon) | 0.98 | [12] | ||

| KM 12 (Colon) | 0.41 | [2][12] | ||

| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [12] |

| HCT-116 (Colon) | 0.088 | [12] | ||

| THP-1 (Leukemia) | 0.12 | [12] | ||

| A549 (Lung) | 0.21 | [12] | ||

| Gallic Acid-based Indanone | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [12] | |

| (R)-9k | 3-Arylindanone | HCT-116 (Colon) | Sub-micromolar | [12] |

| Indanocine | P388 (Leukemia) | GI50: 0.003 µM | [15] | |

| MCF-7 (Breast) | GI50: 0.004 µM | [15] |

Neuroprotective Effects and Treatment of Alzheimer's Disease

The 1-indanone scaffold is a key component of Donepezil, a leading therapeutic agent for the treatment of Alzheimer's disease.[11] The mechanism of action of Donepezil and other 1-indanone-based neuroprotective agents involves the inhibition of acetylcholinesterase (AChE), leading to increased levels of the neurotransmitter acetylcholine in the brain.[16][17] Furthermore, some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[16][18]

Table 2: Neuroprotective Activity of Selected 1-Indanone Derivatives

| Compound | Target | Activity | Reference |

| Compound 9 | AChE | IC50 = 14.8 nM | [16] |

| Aβ aggregation | 85.5% inhibition | [16] | |

| Compound 14 | AChE | IC50 = 18.6 nM | [16] |

| Aβ aggregation | 83.8% inhibition | [16] | |

| Compound 4b | AChE | IC50 = 0.78 µM | [17] |

| Aβ₁₋₄₂ aggregation | 53.04% inhibition | [17] |

Antiviral and Antimicrobial Activities

The 1-indanone core is also present in molecules with significant antiviral and antimicrobial properties.[8] For instance, the HIV protease inhibitor Indinavir contains an indane moiety.[5] Research has also demonstrated the potential of 1-indanone derivatives against other viruses, such as the hepatitis C virus (HCV) and various plant viruses.[4][19]

Table 3: Antiviral Activity of Selected 1-Indanone Derivatives

| Compound | Virus | Activity | Reference |

| Compound 27 | Pepper Mild Mottle Virus (PMMoV) | EC50 = 140.5 mg/L | [4] |

| Thiosemicarbazone 2m | Bovine Viral Diarrhoea Virus (BVDV) | Selectivity Index (SI) = 80.29 | [20] |

Experimental Protocols

Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol describes a general and widely used method for the synthesis of 2-benzylidene-1-indanone derivatives, a class of compounds with significant anticancer activity.[12]

Materials:

-

Substituted 1-indanone

-

Substituted benzaldehyde

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) solution

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates

-

Beaker

-

Filtration apparatus

Procedure:

-

Dissolve the substituted 1-indanone and substituted benzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous NaOH solution to the cooled mixture with continuous stirring.

-

Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-1-indanone derivative.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[12]

Materials:

-

Cancer cells

-

96-well plates

-

Complete cell culture medium

-

1-indanone derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer

Procedure:

-

Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 1-indanone derivatives and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Tubulin Polymerization Inhibition and NF-κB Pathway Modulation

A key mechanism by which several anticancer 1-indanone derivatives exert their cytotoxic effects is through the disruption of microtubule dynamics.[2][13][15] These compounds can bind to tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[2][13]

Furthermore, some 1-indanone derivatives have been shown to modulate the NF-κB signaling pathway.[10][12] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cancer cell survival. By inhibiting the activation of NF-κB, these compounds can suppress the expression of anti-apoptotic proteins and sensitize cancer cells to apoptosis.

Caption: Anticancer mechanism of 1-indanone derivatives.

Neuroprotective Mechanism in Alzheimer's Disease

In the context of Alzheimer's disease, 1-indanone derivatives primarily act by inhibiting the enzyme acetylcholinesterase (AChE).[11] AChE is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Additionally, certain 1-indanone derivatives can interfere with the aggregation of amyloid-beta (Aβ) peptides.[16] The accumulation of Aβ plaques is a major pathological feature of Alzheimer's disease. By inhibiting Aβ aggregation, these compounds may help to reduce the neurotoxicity associated with these plaques.

Caption: Neuroprotective mechanism of 1-indanone derivatives.

Conclusion

The 1-indanone chemical family represents a rich and enduring source of biologically active compounds with significant therapeutic potential. The versatility of its synthesis and the wide range of biological targets that can be modulated by its derivatives underscore its importance in modern drug discovery. The continued exploration of the chemical space around the 1-indanone core, coupled with a deeper understanding of its mechanisms of action, holds great promise for the development of novel and effective therapies for a multitude of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Indanone synthesis [organic-chemistry.org]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 11. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. staff.cimap.res.in [staff.cimap.res.in]

- 15. academic.oup.com [academic.oup.com]

- 16. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. New 1-indanone thiosemicarbazone derivatives active against BVDV - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Profile of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of the biological targets of the compound 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one . Extensive investigation of peer-reviewed scientific literature and chemical databases reveals that this compound is primarily recognized as a process-related impurity and synthetic intermediate in the manufacturing of Donepezil, a prominent therapeutic agent for Alzheimer's disease.

Crucially, there is a notable absence of direct research into the specific biological targets and pharmacological activity of this compound itself. The scientific community has, to date, focused on its synthesis, detection as an impurity, and its relationship to Donepezil.

However, given its structural similarity to Donepezil, a comprehensive understanding of Donepezil's mechanism of action provides the most relevant biological context. This guide will, therefore, provide an in-depth overview of the well-established biological target of Donepezil, acetylcholinesterase (AChE), including quantitative data, experimental protocols, and relevant signaling pathways. It is imperative to underscore that the following information pertains to Donepezil and is presented here due to the lack of direct data on its pyridine methylene indanone analog.

Acetylcholinesterase: The Primary Target of the Structurally Related Donepezil

Donepezil is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).[1][] AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. This enzymatic degradation terminates the signal transmission at cholinergic synapses.

Mechanism of Action

By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of its therapeutic effect in mitigating the symptoms of Alzheimer's disease, which is characterized by a deficit in cholinergic function.

The interaction of Donepezil with AChE is non-covalent, involving binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual binding contributes to its high potency and selectivity.

Quantitative Data: Potency of Donepezil

The inhibitory activity of Donepezil against acetylcholinesterase is well-documented with specific quantitative measures.

| Compound | Target | IC50 (nM) | Selectivity (AChE vs. BuChE) |

| Donepezil (E2020) | Acetylcholinesterase (AChE) | 5.7 | ~1250-fold |

Table 1: Inhibitory potency of Donepezil against acetylcholinesterase. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from literature on Donepezil's structure-activity relationships.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The most widely used method for determining the inhibitory activity of compounds against AChE is the spectrophotometric method developed by Ellman.

Ellman's Method

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate. The assay involves the hydrolysis of the substrate acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATC)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound, AChE, ATC, and DTNB in appropriate solvents.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to initiate a pre-incubation period (typically 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the ATC solution.

-

Measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

The rate of reaction is calculated from the slope of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the cholinergic signaling pathway inhibited by Donepezil and a typical experimental workflow for assessing AChE inhibition.

Conclusion and Future Directions

Future research efforts are warranted to isolate and pharmacologically profile this compound to determine if it possesses any intrinsic biological activity, including but not limited to, acetylcholinesterase inhibition. Such studies would be crucial to fully understand the impurity profile of Donepezil and to uncover any potential pharmacological effects of this specific molecule. Until such research is conducted, its biological targets remain unknown.

References

Methodological & Application

Synthesis Protocol for 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one: An Essential Intermediate in Drug Development

Abstract

This application note provides detailed protocols for the synthesis of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one, a key intermediate in the manufacturing of Donepezil, a prominent therapeutic agent for Alzheimer's disease.[][2] Two primary synthetic routes are presented: an acid-catalyzed condensation and a base-catalyzed condensation. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies, data presentation, and workflow visualization to facilitate the efficient and reproducible synthesis of this crucial compound.

Introduction

This compound, also known as (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one, is a pivotal precursor in the multi-step synthesis of Donepezil.[][3] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). The synthesis is typically achieved through a condensation reaction between 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde. This note details two effective methods for this conversion, providing a comparative overview of the reaction conditions and outcomes.

Chemical Properties and Characterization

A summary of the key chemical properties for this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅NO₃ | [4] |

| Molecular Weight | 281.31 g/mol | [4] |

| CAS Number | 4803-74-1 | [4][5] |

| Appearance | Solid | [6] |

| Melting Point | 210-211°C | |

| IUPAC Name | (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one | [7] |

| Synonyms | Donepezil Pyridine Dehydro Impurity, Donepezil Impurity D | [4][8] |

Characterization Data: The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques. Expected characterization data are summarized below.

| Technique | Expected Data |

| ¹H-NMR | Spectra will show characteristic peaks for aromatic protons, methoxy groups, methylene protons of the indanone ring, and the vinyl proton. |

| ¹³C-NMR | Spectra will display signals corresponding to the carbonyl carbon, aromatic carbons, methoxy carbons, and other carbons in the molecule. |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. |

| HPLC | Purity should be assessed by HPLC, with expected purity greater than 98%.[6] |

| FTIR | The infrared spectrum will show characteristic absorption bands for the carbonyl group, C=C double bonds, and C-O ether linkages. |

Experimental Protocols

Two distinct and validated protocols for the synthesis of this compound are provided below.

Protocol 1: Acid-Catalyzed Condensation

This protocol utilizes p-toluenesulfonic acid as a catalyst in an organic solvent with azeotropic removal of water to drive the reaction to completion.

Materials:

-

5,6-dimethoxy-1-indanone

-

Pyridine-4-carboxaldehyde

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Activated charcoal

-

Demineralized water

-

Acetone

Equipment:

-

Glass reactor with mechanical stirrer, reflux condenser, and Dean-Stark trap

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Buchner funnel)

-

Standard laboratory glassware

Procedure:

-

To a 6 L glass reactor, add 1.8 L of toluene.

-

With vigorous stirring, add 0.257 kg of 5,6-dimethoxy-1-indanone.

-

Add 0.153 L of pyridine-4-carboxaldehyde in one portion.

-

Add 0.296 kg of p-toluenesulfonic acid monohydrate to the mixture.

-

Heat the mixture to boiling with continuous stirring and collect the water formed in the Dean-Stark trap.

-

Continue the reaction for approximately 6 hours, or until no more water is collected.

-

Once the reaction is complete, stop heating and allow the mixture to cool slowly with stirring.

-

The product may precipitate out as the tosylate salt.

-

For purification, a mixture of 0.05 kg of activated charcoal in 0.20 L of demineralized water can be added, and the mixture heated under reflux for 30 minutes.

-

The hot mixture is then filtered through a layer of Celite, and the filtrate is allowed to cool slowly to ambient temperature, followed by stirring at 0-5°C for 4 hours.

-

The solid product is collected by filtration, washed with cold demineralized water and then with acetone.

-

The final product is dried under vacuum.

Expected Yield: 87%

Protocol 2: Base-Catalyzed Condensation

This method employs an alkali metal hydroxide as a base in an aqueous medium, offering a milder reaction condition.

Materials:

-

5,6-dimethoxy-1-indanone

-

4-pyridinecarboxaldehyde

-

Alkali metal hydroxide (e.g., Sodium Hydroxide)

-

Demineralized water

Equipment:

-

Reaction flask with a magnetic stirrer

-